Thieno[3,2-b]thiophene-2-carbohydrazide
Description
Properties
IUPAC Name |
thieno[3,2-b]thiophene-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c8-9-7(10)6-3-5-4(12-6)1-2-11-5/h1-3H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEYHEKHGPYQOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372341 | |
| Record name | thieno[3,2-b]thiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685114-87-8 | |
| Record name | thieno[3,2-b]thiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophene-2-carbohydrazide typically involves the reaction of thieno[3,2-b]thiophene-2-carboxylic acid or its derivatives with hydrazine or hydrazine hydrate. The reaction is usually carried out in an alcoholic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thieno[3,2-b]thiophene derivatives .
Scientific Research Applications
Thieno[3,2-b]thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor for various functional materials.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for its potential therapeutic properties.
Industry: Thieno[3,2-b]thiophene derivatives are investigated for their use in organic electronics, such as organic field-effect transistors and photovoltaic cells
Mechanism of Action
The mechanism of action of thieno[3,2-b]thiophene-2-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are subject to ongoing research and can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Thiophene-2-carbohydrazide (3a) and Derivatives
- Structure : Simple thiophene ring with carbohydrazide at the 2-position.
- Synthesis: Prepared via esterification of thiophene-2-carboxylic acid followed by hydrazinolysis .
- Key Differences: Lacks the fused thieno[3,2-b]thiophene backbone, reducing π-conjugation and electronic delocalization compared to the title compound.
- Applications : Used as precursors for antimicrobial triazole derivatives .
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzo[b]thiophene-2-carbohydrazide
- Structure : Benzo[b]thiophene core with chloro and bulky benzylidene substituents.
- Synthesis : Condensation of 3-chloro-benzo[b]thiophene-2-carbohydrazide with 2-hydroxy-4-pentadecylbenzaldehyde .
- Applications : Explored for corrosion inhibition and supramolecular chemistry due to Schiff base formation .
Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives
- Structure : Same fused backbone as the title compound but with a carboxylic acid (-COOH) instead of carbohydrazide.
- Synthesis : Prepared via ring-closure reactions and hydrolysis .
- Key Differences : The carboxylic acid group enables hydrogen bonding and coordination chemistry, whereas the carbohydrazide offers nucleophilic hydrazine for condensation reactions.
- Applications : Potent GPR35 agonists (e.g., compound 13 in ) with β-arrestin-biased signaling, highlighting the pharmacological impact of functional group choice .
3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide
- Structure: Hybrid thieno-pyridine backbone with trifluoromethyl and thienyl substituents.
- Synthesis: Not detailed in evidence, but likely involves multi-step condensation.
- Key Differences : The pyridine ring introduces nitrogen heteroatoms, altering electronic properties and solubility. The CF₃ group enhances metabolic stability .
- Applications: Potential use in agrochemicals or medicinal chemistry due to enhanced stability .
Biological Activity
Thieno[3,2-b]thiophene-2-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is derived from thieno[3,2-b]thiophene, a heterocyclic compound known for its unique electronic properties and potential in organic electronics. The carbohydrazide moiety adds to its pharmacological profile by enhancing interactions with biological targets.
- Molecular Formula : CHNS
- Molecular Weight : 178.26 g/mol
- CAS Number : 1723-27-9
1. Antioxidant Activity
Research indicates that thieno[3,2-b]thiophene derivatives exhibit significant antioxidant properties. A study evaluated various derivatives for their ability to scavenge free radicals and protect cellular components from oxidative damage. The results demonstrated that certain derivatives showed IC values comparable to established antioxidants.
2. Anticancer Activity
This compound has been investigated for its anticancer properties against various cancer cell lines, including prostate (PC-3) and breast cancer cells (MCF-7). The compound demonstrated cytotoxic effects with IC values indicating potent activity.
3. Enzyme Inhibition
The compound has shown promising results as an inhibitor of key enzymes involved in metabolic disorders:
- α-glucosidase Inhibition : Thieno[3,2-b]thiophene derivatives were found to inhibit α-glucosidase with IC values significantly lower than the standard drug acarbose.
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- GPR35 Agonism : Some derivatives have been identified as agonists for the GPR35 receptor, which is implicated in various physiological processes and diseases. This receptor's activation may lead to beneficial effects in inflammation and metabolic pathways.
Case Study 1: Antioxidant Effects in Vivo
A study investigated the protective effects of thieno[3,2-b]thiophene derivatives against oxidative stress induced by toxins in animal models. Results indicated a reduction in oxidative markers in treated groups compared to controls.
Case Study 2: Anticancer Efficacy
In vitro studies on PC-3 cells revealed that treatment with this compound led to apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Thieno[3,2-b]thiophene-2-carbohydrazide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazine hydrate reacts with thiophene-2-carboxylate derivatives in refluxing benzene or ethanol, followed by recrystallization to isolate the product . Key variables include solvent polarity (e.g., benzene vs. ethanol), reaction time (4–6 hours), and stoichiometric ratios of hydrazine to carbonyl precursors. Yields range from 60–85%, depending on purification techniques .
Q. Which spectroscopic and computational methods are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirms N–H and C=O stretches (e.g., 3250 cm⁻¹ for N–H, 1660 cm⁻¹ for C=O).
- NMR : ¹H NMR reveals hydrazide protons at δ 9.5–10.5 ppm, while ¹³C NMR identifies carbonyl carbons at δ 160–165 ppm.
- Photoelectron Spectroscopy : Determines gas-phase ionization energy (e.g., 8.10 eV for related thiophene derivatives) .
- DFT Calculations : Used to validate electronic structure and predict reactivity .
Q. What are the primary biological or material science applications of this compound?
- Methodological Answer :
- Pharmaceutical Intermediates : Serves as a precursor for antimicrobial and anticancer agents, particularly in heterocyclic scaffolds like thienoindoles .
- Organic Electronics : Its π-conjugated structure enhances charge transport in organic field-effect transistors (OFETs) and solar cells. Mobility values up to 0.1 cm²/V·s have been reported in OFETs .
Advanced Research Questions
Q. How can the Fiesselmann Thiophene Synthesis be optimized to synthesize aryl-substituted derivatives of this compound?
- Methodological Answer :
- Substrate Selection : Use 5- or 4-aryl-3-chlorothiophene-2-carboxylates with methyl thioglycolate under basic conditions (e.g., KOH in methanol).
- Reaction Monitoring : TLC or HPLC tracks intermediate formation (e.g., 3-hydroxythieno[3,2-b]thiophene-2-carboxylates).
- Yield Improvement : Substituent steric effects reduce yields (e.g., bulky aryl groups lower yields by ~15%). Recrystallization in ethanol/DCM mixtures improves purity .
Q. What strategies resolve contradictions in reported charge carrier mobility values for Thieno[3,2-b]thiophene-based OFETs?
- Methodological Answer :
- Device Fabrication : Variability arises from thin-film morphology (e.g., spin-coating vs. vacuum deposition). Atomic force microscopy (AFM) assesses film uniformity.
- Doping Effects : Trace oxygen or moisture during testing can artificially inflate mobility. Use glovebox conditions (O₂ < 0.1 ppm) for reliable measurements .
- Structural Modifications : Introducing electron-withdrawing groups (e.g., –NO₂) stabilizes the LUMO, enhancing n-type mobility .
Q. How do structural modifications to the hydrazide moiety impact antitumor activity in preclinical models?
- Methodological Answer :
- Functional Group Screening : Replace the hydrazide with cyano or amidino groups to improve DNA intercalation.
- In Vitro Assays : MTT assays on HeLa cells show IC₅₀ values ranging from 2–50 µM, depending on substituent electronegativity.
- SAR Analysis : Meta-substituted aryl groups enhance cytotoxicity by 30% compared to para-substituted analogs .
Q. What computational approaches predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- DFT Studies : Calculate Fukui indices to identify nucleophilic sites (e.g., the carbonyl carbon).
- Transition State Modeling : Simulate reaction pathways with amines or thiols. Activation energies correlate with experimental rates (R² > 0.90) .
- Solvent Effects : Polarizable continuum models (PCM) show DMF accelerates reactions by stabilizing zwitterionic intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
